molecular formula C33H64O5 B3026176 Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester

Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester

Cat. No.: B3026176
M. Wt: 540.9 g/mol
InChI Key: OKDHBEDQKMJTGE-UHFFFAOYSA-N
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Description

Octadecanoic acid, also known as stearic acid, is a common saturated fatty acid. It’s often used in the production of detergents, soaps, and cosmetics . The compound you’re asking about seems to be a derivative of octadecanoic acid, with additional functional groups attached to it.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of octadecanoic acid with other reagents to introduce the hydroxymethyl and oxododecyl functional groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would consist of an 18-carbon chain (from the octadecanoic acid), with additional functional groups attached. The exact structure would depend on the positions of these groups on the chain .


Chemical Reactions Analysis

As a derivative of a fatty acid, this compound could potentially undergo similar reactions, such as esterification or hydrogenation. The presence of the hydroxymethyl and oxododecyl groups might also enable other types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the hydroxymethyl and oxododecyl groups might increase its polarity compared to octadecanoic acid .

Scientific Research Applications

Anti-bacterial and Anti-oxidant Activities

A study by Sudharsan et al. (2011) isolated octadecanoic acid, methyl ester from fenugreek roots using an ethyl acetate extract in hydroponics. The compound exhibited strong antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa and weaker activity against Staphylococcus aureus and Escherichia coli. In vitro antioxidant activity was observed, with maximum activity at a concentration of 40µl (Sudharsan et al., 2011).

Biolubricant Applications

Salimon et al. (2012) developed synthetic ester basestocks for environmentally friendly biolubricants from oleic acid derivatives. These synthetic esters demonstrated favorable low-temperature performance and oxidation stability, making them suitable for industrial fluids across different temperature applications (Salimon, Salih, & Yousif, 2012).

Phytochemical Screening

Arora and Kumar (2018) conducted phytochemical screening on Cenchrus biflorus Roxb., identifying various compounds including octadecanoic acid derivatives. These findings suggest potential applications in pharmaceuticals, highlighting the plant's medicinal properties (Arora & Kumar, 2018).

Nucleophilic Acyl Substitution Reactions

Chen et al. (2005) explored nucleophilic acyl substitution reactions mediated by oxometallic species, including reactions involving octadecanoic acid derivatives. This study has implications for the synthesis of various commercial and pharmaceutical products, demonstrating the versatility of octadecanoic acid derivatives in organic synthesis (Chen et al., 2005).

Plasticizer Synthesis

Omrani et al. (2016) synthesized bio-based plasticizers from oleic acid, which were evaluated in PVC formulations. These novel plasticizers showed similar plasticizing effects to conventional ones but with higher thermal stability and lower migration rates, making them more environmentally friendly alternatives (Omrani, Ahmadi, Farhadian, Kashef Shendi, Babanejad, & Nabid, 2016).

Anticancer Activity

Begum and Hemalatha (2020) isolated phytoconstituents from Gelidiella acerosa, including octadecanoic acid derivatives, demonstrating significant anticancer activity in A549 cells. This study provides a foundation for developing new drugs based on these compounds (Begum & Hemalatha, 2020).

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential uses in various industries, such as pharmaceuticals, cosmetics, or materials science .

Properties

IUPAC Name

(1-dodecanoyloxy-3-hydroxypropan-2-yl) octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDHBEDQKMJTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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